Lipophilicity Advantage and Membrane Permeation
ISA exhibits a measured octanol/water partition coefficient (LogP) of −0.63, compared to a LogP of −1.7 for the parent shikimic acid, representing a ΔLogP of approximately +1.1 units [1]. This corresponds to an ~2.8-fold increase in lipophilicity on a linear scale. In a Franz diffusion cell assay, ISA demonstrated an accumulated permeation rate of >50% at 1 hour and >80% at 6 hours through excised rat skin, confirming its good transmembrane capability [1]. No comparable transmembrane data are available for shikimic acid under identical conditions, but the LogP difference alone predicts significantly inferior passive diffusion for the unprotected molecule.
| Evidence Dimension | Lipophilicity (LogP) and in vitro transmembrane permeation |
|---|---|
| Target Compound Data | ISA LogP = −0.63; accumulated permeation >50% at 1 h, >80% at 6 h (rat skin Franz cell) |
| Comparator Or Baseline | Shikimic acid LogP = −1.7 (literature value); no comparable permeation data available |
| Quantified Difference | ΔLogP ≈ +1.1 units (~2.8-fold linear increase in lipophilicity) |
| Conditions | LogP: shake-flask method at 25°C; Permeation: Franz diffusion cell, excised rat skin, 32.52 mg/mL ISA donor solution |
Why This Matters
Higher lipophilicity directly correlates with improved passive membrane permeation and potential oral bioavailability, making ISA a more suitable starting point for developing orally bioavailable drug candidates than shikimic acid.
- [1] Qu C, Ni J, Yang P, et al. Preformulation study and initial determination of biological properties of isopropylidene shikimic acid. Pak J Pharm Sci. 2018;31(6):2429-2434. PMID: 30473500. View Source
